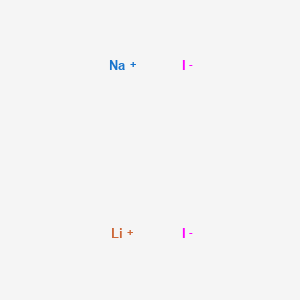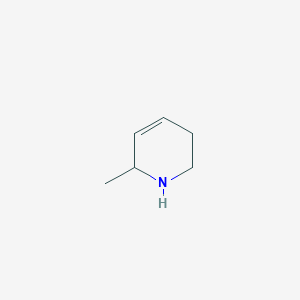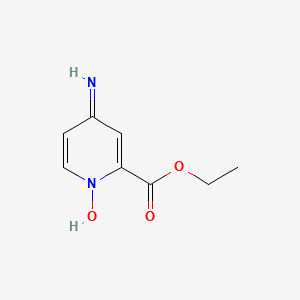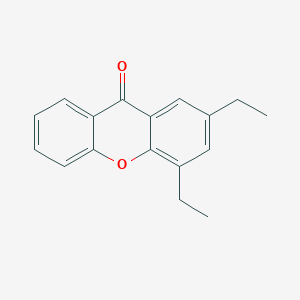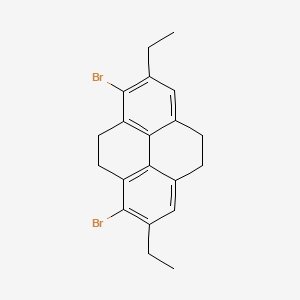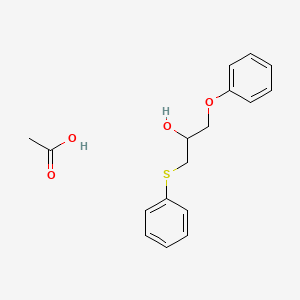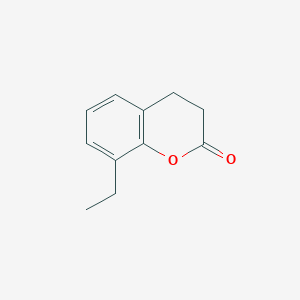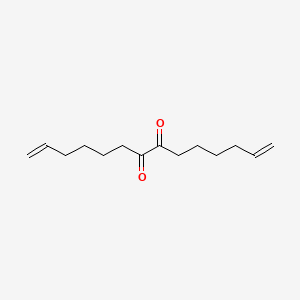
Tetradeca-1,13-diene-7,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradeca-1,13-diene-7,8-dione is an organic compound with the molecular formula C14H26 It is a type of α-diolefin, which means it contains two double bonds located at the alpha positions of the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetradeca-1,13-diene-7,8-dione typically involves the polymerization of 1,13-tetradecadiene. One common method is the use of aluminum triisobutyl-titanium tetrachloride as a catalyst . The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale polymerization processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of advanced catalysts and optimized reaction conditions are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Tetradeca-1,13-diene-7,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of corresponding oxides, while reduction may yield saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Tetradeca-1,13-diene-7,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Tetradeca-1,13-diene-7,8-dione involves its interaction with specific molecular targets and pathways. The compound’s double bonds allow it to participate in various chemical reactions, leading to the formation of different products. These reactions can affect biological pathways and processes, making it a valuable tool in research and development.
Comparación Con Compuestos Similares
Similar Compounds
1,13-Tetradecadiene: This compound is structurally similar but lacks the dione functional group.
1,14-Tetradecanediol: This compound contains hydroxyl groups instead of double bonds.
1,9-Decadiene: This compound has a shorter carbon chain and different positioning of double bonds.
Uniqueness
Tetradeca-1,13-diene-7,8-dione is unique due to its specific arrangement of double bonds and the presence of the dione functional group. This combination of features gives it distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
141340-68-3 |
|---|---|
Fórmula molecular |
C14H22O2 |
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
tetradeca-1,13-diene-7,8-dione |
InChI |
InChI=1S/C14H22O2/c1-3-5-7-9-11-13(15)14(16)12-10-8-6-4-2/h3-4H,1-2,5-12H2 |
Clave InChI |
RESVCQMGGQQVQV-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCC(=O)C(=O)CCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


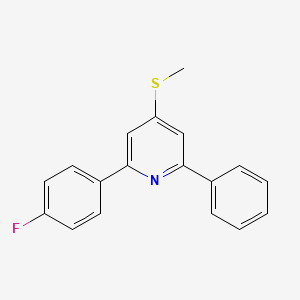
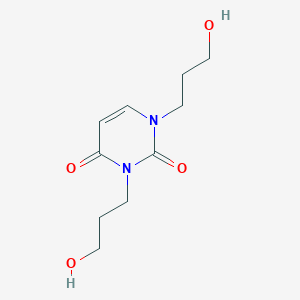
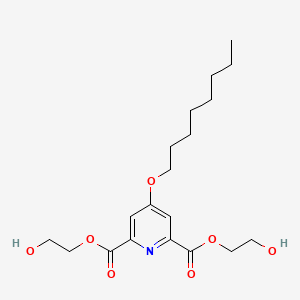
![5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14286152.png)
